4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
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Overview
Description
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be accomplished through the reaction of the benzyloxybenzene with a thiophene precursor, such as 2-bromo-5-chlorothiophene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Introduction of the Aldehyde Group: The final step involves the introduction of the aldehyde group. This can be achieved through the formylation of the thiophene ring using a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: 4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
4-[4-(Benzyloxy)phenyl]-2-thiophenenitrile: A nitrile derivative with a cyano group instead of an aldehyde.
Uniqueness
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to its combination of a benzyloxyphenyl group and a thiophene ring with an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiophene ring, which is known for its biological activity, and a benzyloxy group that may enhance its pharmacological properties.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, Schiff base ligands derived from similar structures have shown the ability to scavenge free radicals effectively, which is essential in preventing cellular damage caused by oxidative stress .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Free radical scavenging |
Related Schiff Base Ligand | 25 | DPPH scavenging |
BHT (Butylated Hydroxytoluene) | 45 | ROS generation |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar thiophene structures have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives containing thiophene rings have been reported to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values as low as 8 nM .
Case Study: MCF-7 Cell Line
In a study examining the cytotoxicity of thiophene derivatives, it was found that compounds with structural similarities to this compound exhibited potent anti-proliferative effects. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Table 2: Anticancer Activity Summary
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Thiophene Derivative A | MCF-7 | 8 | PI3K inhibition |
Thiophene Derivative B | HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Studies indicate that thiophene-containing compounds can exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell membranes and inhibit essential metabolic pathways.
Table 3: Antimicrobial Activity Overview
Microorganism | Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | This compound | TBD |
Escherichia coli | Thiophene Derivative C | 15 |
Candida albicans | Thiophene Derivative D | 10 |
Properties
Molecular Formula |
C18H14O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-6-8-17(9-7-15)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2 |
InChI Key |
LIGOVKWZNSDDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
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